Nitrosoazetidine
Overview
Description
Nitrosoazetidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family, which is a group of four-membered heterocyclic compounds. Nitrosoazetidine has a unique structure that makes it a promising candidate for various biological and chemical studies.
Mechanism of Action
Nitrosoazetidine reacts with nucleophiles, such as thiols and amines, to form stable adducts. This reaction occurs through the formation of a nitroso intermediate, which reacts with the nucleophile to form the adduct. The formation of these adducts can lead to the modification of biological molecules, which can be useful in various scientific studies.
Biochemical and Physiological Effects:
Nitrosoazetidine has been shown to have various biochemical and physiological effects. This compound can modify proteins and peptides, leading to changes in their activity and function. Nitrosoazetidine has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using nitrosoazetidine in laboratory experiments is its ability to modify biological molecules. This compound can be used to study the function of proteins, peptides, and other biological molecules. However, one limitation of using nitrosoazetidine is its potential toxicity. This compound can be toxic to cells, and its use should be carefully monitored.
Future Directions
There are various future directions for the use of nitrosoazetidine in scientific research. One potential direction is the development of new synthetic methods for this compound. Another direction is the use of nitrosoazetidine in the study of protein-protein interactions. Additionally, nitrosoazetidine could be used in the development of new therapeutic agents for various diseases. Overall, nitrosoazetidine has the potential to be a valuable tool in scientific research, and further studies are needed to fully understand its capabilities.
Synthesis Methods
The synthesis of nitrosoazetidine involves the reaction of azetidine with nitrous acid. This reaction results in the formation of nitrosoazetidine, which is a yellow oil. The synthesis of this compound is relatively simple, and it can be carried out in a laboratory setting.
Scientific Research Applications
Nitrosoazetidine has been used in various scientific studies due to its ability to react with nucleophiles. This compound can be used to modify proteins, peptides, and other biological molecules, making it a valuable tool for chemical biology research. Nitrosoazetidine has also been used in the synthesis of various bioactive compounds.
properties
IUPAC Name |
1-nitrosoazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-4-5-2-1-3-5/h1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKTZBNDUVWOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021475 | |
Record name | N-Nitrosoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosoazetidine | |
CAS RN |
15216-10-1 | |
Record name | 1-Nitrosoazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15216-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrosoazetidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015216101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrosoazetidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Nitrosoazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITROSOAZETIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNG95144HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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